Pityriarubin A

描述

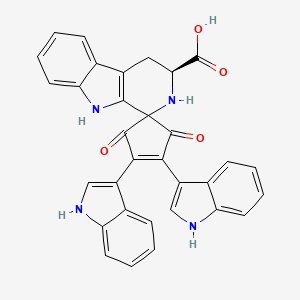

Pityriarubin A is an indole-derived pigment produced by the yeast Candida glabrata under specific growth conditions. It is biosynthesized when L-tryptophan is provided as the sole nitrogen source, alongside other indole alkaloids such as pityriacitrin, malasseziaindole, and pityriaanhydride . Structurally, it belongs to a class of tryptophan metabolites characterized by complex aromatic systems, which are typically associated with bioactivity in fungal pathogens like Malassezia furfur.

The compound was first isolated and characterized in a 2007 study, where researchers cultured 30 strains of C. glabrata and identified this compound using advanced analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and hydrogen-1 nuclear magnetic resonance (<sup>1</sup>H-NMR) . Its discovery in C. glabrata (an ascomycete) challenged the prior assumption that such pigments were exclusive to Malassezia species (basidiomycetes), suggesting an ancient evolutionary origin for these biochemical pathways .

For example, it was identified as a candidate inhibitor of SARS-CoV-2 3CL protease (3CLpro), a key enzyme in viral replication, with a binding energy (K1) of 0.64 µM . This positions it as a natural product of interest in antiviral drug discovery.

属性

分子式 |

C32H22N4O4 |

|---|---|

分子量 |

526.5 g/mol |

IUPAC 名称 |

(3S)-1',2'-bis(1H-indol-3-yl)-3',5'-dioxospiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-cyclopentene]-3-carboxylic acid |

InChI |

InChI=1S/C32H22N4O4/c37-29-26(20-14-33-22-10-4-1-8-17(20)22)27(21-15-34-23-11-5-2-9-18(21)23)30(38)32(29)28-19(13-25(36-32)31(39)40)16-7-3-6-12-24(16)35-28/h1-12,14-15,25,33-36H,13H2,(H,39,40)/t25-/m0/s1 |

InChI 键 |

MTYFENJTEZHZIP-VWLOTQADSA-N |

手性 SMILES |

C1[C@H](NC2(C3=C1C4=CC=CC=C4N3)C(=O)C(=C(C2=O)C5=CNC6=CC=CC=C65)C7=CNC8=CC=CC=C87)C(=O)O |

规范 SMILES |

C1C(NC2(C3=C1C4=CC=CC=C4N3)C(=O)C(=C(C2=O)C5=CNC6=CC=CC=C65)C7=CNC8=CC=CC=C87)C(=O)O |

同义词 |

pityriarubin A |

产品来源 |

United States |

相似化合物的比较

Pityriarubin A shares structural and functional similarities with other indole-based metabolites and natural products. Below, we compare its properties to three categories of analogs: structural analogs (similar indole derivatives), functional analogs (compounds with overlapping bioactivity), and evolutionarily related pigments .

Structural Analogs

Indole pigments derived from tryptophan metabolism exhibit core structural similarities but differ in substituents and ring systems, which influence their physicochemical and biological properties.

Key Observations :

Functional Analogs

For example:

Key Observations :

- Structural differences (e.g., polycyclic vs. linear systems) may explain variations in binding modes (competitive vs. allosteric).

常见问题

Q. What ethical and logistical considerations apply to human cell-based studies of this compound?

- Methodological Answer : Adhere to IRB protocols for primary cell use (e.g., informed consent for donor samples). Include viability controls (e.g., Annexin V/PI staining) and validate non-toxic doses via preclinical models. Document methodologies in line with CONSORT guidelines for translational relevance .

Data Reproducibility and Reporting

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Provide step-by-step protocols in supplementary materials, including exact masses, solvent ratios, and reaction times. Use IUPAC nomenclature and report yields as molar percentages. Reference commercial sources for reagents (e.g., Sigma-Aldlotch catalog numbers) .

Q. What criteria define robust structure-activity relationship (SAR) studies for this compound derivatives?

- Methodological Answer : Synthesize analogues with systematic modifications (e.g., hydroxyl group methylation) and test bioactivity in parallel. Use principal component analysis (PCA) to correlate structural features with activity. Publish synthetic routes and spectral data in open-access journals to facilitate peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。